molecular formula C9H7ClN4 B12958029 4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile

4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile

Cat. No.: B12958029
M. Wt: 206.63 g/mol
InChI Key: CUFGWLAUMKFZSR-UHFFFAOYSA-N
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Description

4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile is a heterocyclic compound that features a fused pyrrole and triazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile can be achieved through several methods:

    Synthesis from Pyrrole Derivatives: This involves the reaction of pyrrole derivatives with appropriate reagents to form the fused ring system.

    Synthesis via Bromohydrazone: This method uses bromohydrazone intermediates to construct the triazine ring.

    Formation of Triazinium Dicyanomethylide: This involves the formation of a triazinium salt, which then undergoes cyclization to form the desired compound.

    Multistep Synthesis: This method involves multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.

    Transition Metal Mediated Synthesis: This method uses transition metal catalysts to facilitate the formation of the fused ring system.

    Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the triazine ring.

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds .

Scientific Research Applications

4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases, including cancer and viral infections.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C9H7ClN4

Molecular Weight

206.63 g/mol

IUPAC Name

4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile

InChI

InChI=1S/C9H7ClN4/c1-5-7(3-11)6(2)14-8(5)9(10)12-4-13-14/h4H,1-2H3

InChI Key

CUFGWLAUMKFZSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=NN2C(=C1C#N)C)Cl

Origin of Product

United States

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